Thalidomide-4-C3-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is primarily used as a cereblon ligand in the recruitment of CRBN protein, which is essential in the formation of PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-4-C3-NH2 (hydrochloride) is synthesized by modifying thalidomide to introduce a primary amine group and a hydrochloride salt. The synthetic route typically involves the following steps:
Thalidomide Modification: Thalidomide is reacted with an appropriate linker to introduce the primary amine group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Thalidomide-4-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The primary amine group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of Thalidomide-4-C3-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Thalidomide-4-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Thalidomide-4-C3-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities
Uniqueness
Thalidomide-4-C3-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are powerful tools for targeted protein degradation. This property distinguishes it from other thalidomide derivatives, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJERMPPMWSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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